2-(2,4-Dichlorophenoxy)-N'~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is a complex organic compound that features both phenoxy and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: This involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-hydroxy-3-iodobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: An aromatic ether with similar structural features.
2-(2,4-Dichlorophenoxy)-N’~1~-{4-hydroxy-3-nitrobenzylidene}acetohydrazide: A compound with a similar hydrazide structure but different substituents.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide is unique due to the presence of both iodine and chlorine atoms, which can impart distinct chemical and biological properties. The combination of phenoxy and hydrazide functional groups also contributes to its versatility in various applications.
Properties
Molecular Formula |
C15H11Cl2IN2O3 |
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Molecular Weight |
465.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl2IN2O3/c16-10-2-4-14(11(17)6-10)23-8-15(22)20-19-7-9-1-3-13(21)12(18)5-9/h1-7,21H,8H2,(H,20,22)/b19-7+ |
InChI Key |
LUMUOOBOBWJNOC-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)I)O |
Origin of Product |
United States |
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